molecular formula C18H28Br2 B12439451 Benzene, 1,2-dibromo-4,5-dihexyl- CAS No. 148639-28-5

Benzene, 1,2-dibromo-4,5-dihexyl-

Cat. No.: B12439451
CAS No.: 148639-28-5
M. Wt: 404.2 g/mol
InChI Key: VGRFTVQEYAEIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,2-dibromo-4,5-dihexyl- is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and two hexyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dibromo-4,5-dihexyl- typically involves the bromination of a suitable precursor. One common method is the bromination of 1,2-dihexylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of Benzene, 1,2-dibromo-4,5-dihexyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dibromo-4,5-dihexyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidation products.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of 1,2-dihexylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated carboxylic acids.

Scientific Research Applications

Benzene, 1,2-dibromo-4,5-dihexyl- is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

    Biology: In studies involving the interaction of brominated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,2-dibromo-4,5-dihexyl- exerts its effects involves the interaction of the bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds. Additionally, the hexyl groups can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dibromo-: Similar in structure but with bromine atoms at different positions.

    1,2-Dibromo-4,5-dimethylbenzene: Contains methyl groups instead of hexyl groups.

    1,2-Dibromo-4,5-(methylenedioxy)benzene: Contains a methylenedioxy group instead of hexyl groups.

Uniqueness

Benzene, 1,2-dibromo-4,5-dihexyl- is unique due to the presence of long hexyl chains, which can significantly alter its physical and chemical properties compared to other brominated benzene derivatives. These hexyl groups can enhance the compound’s solubility in nonpolar solvents and influence its reactivity in various chemical reactions.

Properties

CAS No.

148639-28-5

Molecular Formula

C18H28Br2

Molecular Weight

404.2 g/mol

IUPAC Name

1,2-dibromo-4,5-dihexylbenzene

InChI

InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

VGRFTVQEYAEIPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1CCCCCC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.